Cas no 63328-12-1 ((5R)-5-(1-methylethyl)-2-pyrrolidinone)
(5R)-5-(1-methylethyl)-2-pyrrolidinone Chemical and Physical Properties
Names and Identifiers
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- (5R)-5-(1-methylethyl)-2-pyrrolidinone
- (R)-5-Isopropyl-pyrrolidin-2-one
- (5R)-5-(propan-2-yl)pyrrolidin-2-one
- SCHEMBL367375
- 63328-12-1
- DB-235189
- (R)-5-isopropylpyrrolidin-2-one
- (5R)-5-isopropylpyrrolidin-2-one
- IASLVFGXHJQWAB-ZCFIWIBFSA-N
- 898-405-8
- (5R)-5-propan-2-ylpyrrolidin-2-one
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- MDL: MFCD19227514
- Inchi: 1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1
- InChI Key: IASLVFGXHJQWAB-ZCFIWIBFSA-N
- SMILES: O=C1CC[C@H](C(C)C)N1
Computed Properties
- Exact Mass: 127.099714038Da
- Monoisotopic Mass: 127.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 29.1Ų
(5R)-5-(1-methylethyl)-2-pyrrolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0903-1g |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0903-5g |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 97% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0903-500mg |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0903-250mg |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 97% | 250mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0903-100mg |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 97% | 100mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0903-50mg |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 97% | 50mg |
1797.85CNY | 2021-05-07 | |
| Chemenu | CM541053-100mg |
(5R)-5-(1-Methylethyl)-2-pyrrolidinone |
63328-12-1 | 95%+ | 100mg |
$424 | 2023-01-02 | |
| Chemenu | CM541053-250mg |
(5R)-5-(1-Methylethyl)-2-pyrrolidinone |
63328-12-1 | 95%+ | 250mg |
$716 | 2023-01-02 | |
| Chemenu | CM541053-500mg |
(5R)-5-(1-Methylethyl)-2-pyrrolidinone |
63328-12-1 | 95%+ | 500mg |
$1302 | 2023-01-02 | |
| eNovation Chemicals LLC | Y1123898-100mg |
(R)-5-Isopropyl-pyrrolidin-2-one |
63328-12-1 | 95% | 100mg |
$370 | 2024-07-28 |
(5R)-5-(1-methylethyl)-2-pyrrolidinone Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (5R)-5-(1-methylethyl)-2-pyrrolidinone
Introduction to (5R)-5-(1-methylethyl)-2-pyrrolidinone (CAS No. 63328-12-1)
Compound (5R)-5-(1-methylethyl)-2-pyrrolidinone, identified by its Chemical Abstracts Service number (CAS No. 63328-12-1), is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrrolidinone class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The unique stereochemistry of this molecule, specifically the (5R) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The (5R)-configuration of (5R)-5-(1-methylethyl)-2-pyrrolidinone is a critical feature that influences its biological activity. Stereoisomers, such as this one, often exhibit distinct pharmacological profiles, making the precise stereochemical definition essential for therapeutic applications. The (5R) designation indicates the absolute configuration at the fifth carbon atom of the pyrrolidinone ring, which is a key determinant of its interaction with biological receptors and enzymes.
In recent years, there has been growing interest in pyrrolidinone derivatives due to their potential as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and infectious diseases. The 1-methylethyl substituent at the fifth position of the pyrrolidinone ring contributes to the molecular complexity and may enhance binding affinity to specific biological targets. This substituent also influences the electronic properties of the molecule, which can be leveraged to optimize pharmacokinetic profiles.
One of the most compelling aspects of (5R)-5-(1-methylethyl)-2-pyrrolidinone is its potential as a lead compound for further drug development. Researchers have been exploring its derivatives to identify more potent and selective agents with improved pharmacological properties. The pyrrolidinone core is a versatile pharmacophore that can be modified to enhance solubility, bioavailability, and metabolic stability. These modifications are essential for translating promising candidates into viable therapeutics.
Recent studies have highlighted the role of (5R)-5-(1-methylethyl)-2-pyrrolidinone in modulating key biological pathways. For instance, researchers have investigated its effects on enzymes involved in inflammation and pain signaling. The compound has been found to interact with cyclooxygenase (COX) enzymes, which are central mediators of inflammatory responses. By targeting these enzymes, (5R)-5-(1-methylethyl)-2-pyrrolidinone and its derivatives may offer therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.
Another area of interest is the potential application of this compound in treating neurological disorders. Pyrrolidinone derivatives have been shown to interact with neurotransmitter receptors and ion channels, suggesting their utility in managing conditions like epilepsy and depression. The specific stereochemistry of (5R)-5-(1-methylethyl)-2-pyrrolidinone may enhance its efficacy by improving binding affinity and selectivity for these targets.
The synthesis of (5R)-5-(1-methylethyl)-2-pyrrolidinone is another critical aspect that has been extensively studied. Chemists have developed various synthetic routes to achieve high yields and enantiopurity, which are essential for pharmaceutical applications. These synthetic strategies often involve chiral resolution techniques or asymmetric catalysis to ensure the correct stereochemical configuration. Advances in synthetic methodology have made it possible to produce this compound on a scalable basis, facilitating further research and development.
In conclusion, (5R)-5-(1-methylethyl)-2-pyrrolidinone (CAS No. 63328-12-1) is a promising compound with significant potential in pharmaceutical research. Its unique stereochemistry and structural features make it an attractive scaffold for drug discovery. Ongoing studies continue to uncover new applications and mechanisms of action for this molecule, highlighting its importance in addressing various therapeutic challenges.
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